molecular formula C12H11NO3 B12136639 (2E)-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide

(2E)-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide

Cat. No.: B12136639
M. Wt: 217.22 g/mol
InChI Key: ZTAOSUGWSJDISW-AATRIKPKSA-N
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Description

(2E)-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide is an organic compound characterized by the presence of two furan rings and an amide group. Furans are aromatic heterocyclic organic compounds, and their derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide typically involves the reaction of furan-2-carboxaldehyde with furan-2-ylmethylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired amide linkage. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and suitable solvents like dichloromethane.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted furan derivatives, depending on the electrophile used.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound’s furan rings and amide group can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(furan-2-yl)prop-2-enamide: Lacks the furan-2-ylmethyl group.

    N-(furan-2-ylmethyl)acetamide: Contains an acetamide group instead of the prop-2-enamide structure.

    (2E)-3-(thiophen-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide: Contains a thiophene ring instead of one of the furan rings.

Uniqueness

(2E)-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide is unique due to the presence of two furan rings and the specific arrangement of functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-(furan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C12H11NO3/c14-12(6-5-10-3-1-7-15-10)13-9-11-4-2-8-16-11/h1-8H,9H2,(H,13,14)/b6-5+

InChI Key

ZTAOSUGWSJDISW-AATRIKPKSA-N

Isomeric SMILES

C1=COC(=C1)CNC(=O)/C=C/C2=CC=CO2

Canonical SMILES

C1=COC(=C1)CNC(=O)C=CC2=CC=CO2

solubility

>32.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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